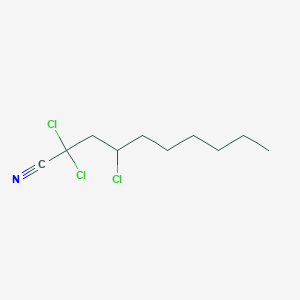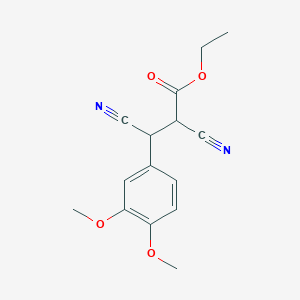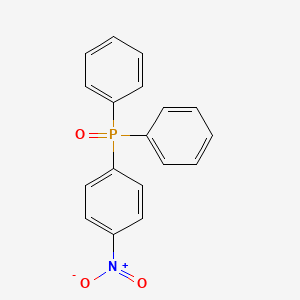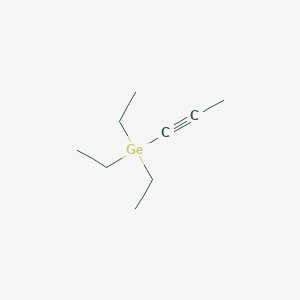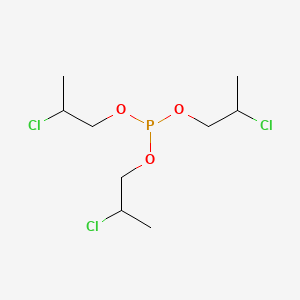
Tris(2-chloropropyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chloropropyl) phosphite is a chemical compound with the molecular formula C9H18Cl3O3P. It is an organophosphorus compound commonly used as a flame retardant in various materials, including polyurethane foams, textiles, and plastics. The compound is known for its effectiveness in reducing the flammability of materials by promoting char formation and inhibiting the combustion process.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-chloropropyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-chloropropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
PCl3+3C3H7ClO→(C3H6ClO)3P+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials, phosphorus trichloride and 2-chloropropanol, are fed into the reactor in a controlled manner. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
化学反応の分析
Types of Reactions
Tris(2-chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and 2-chloropropanol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Hydrolysis: The hydrolysis reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the chlorine atoms in the compound.
Major Products Formed
Oxidation: Tris(2-chloropropyl) phosphate.
Hydrolysis: Phosphorous acid and 2-chloropropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学的研究の応用
Tris(2-chloropropyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Widely used as a flame retardant in the production of textiles, plastics, and other materials to enhance fire safety.
作用機序
The mechanism by which tris(2-chloropropyl) phosphite exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, such as carbon dioxide and water vapor, which help to dilute the flammable gases and inhibit combustion.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.
Tris(1-chloro-2-propyl) phosphate: A structural isomer with comparable flame-retardant properties.
Tris(2-chloroisopropyl) phosphate: A closely related compound with similar chemical and physical properties.
Uniqueness
Tris(2-chloropropyl) phosphite is unique in its specific combination of chlorine and phosphorus atoms, which contribute to its high flame-retardant efficiency. Its ability to form a stable char layer and promote the formation of non-flammable gases makes it particularly effective in enhancing fire safety in various materials.
特性
CAS番号 |
6145-74-0 |
|---|---|
分子式 |
C9H18Cl3O3P |
分子量 |
311.6 g/mol |
IUPAC名 |
tris(2-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(10)4-13-16(14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |
InChIキー |
ZLOPAJAMUJNFFN-UHFFFAOYSA-N |
正規SMILES |
CC(COP(OCC(C)Cl)OCC(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

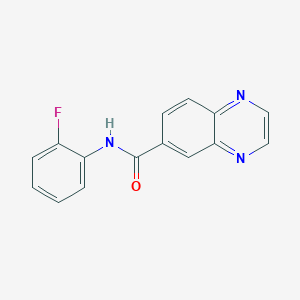
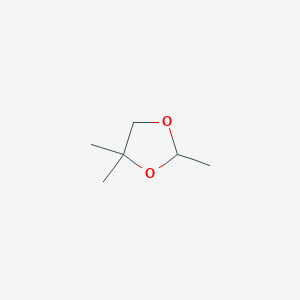

![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
